4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine
Description
4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine is a triazine derivative with three distinct substituents at the 2, 4, and 6 positions of the triazine core. The 2-position is substituted with a phenyl group, the 4-position with a 1-azabicyclo[2.2.2]octan-3-ylideneamino (quinuclidine-derived imine) moiety, and the 6-position with a cyclohexyl group. This compound’s structural uniqueness lies in the rigid azabicyclo[2.2.2]octane (quinuclidine) framework, which is known to enhance receptor-binding affinity in medicinal chemistry due to its conformational rigidity and basic nitrogen center .
Properties
Molecular Formula |
C22H30N8 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H30N8/c1-3-7-17(8-4-1)23-20-25-21(24-18-9-5-2-6-10-18)27-22(26-20)29-28-19-15-30-13-11-16(19)12-14-30/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H3,23,24,25,26,27,29) |
InChI Key |
OSGYXPMNRHRJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=C4CN5CCC4CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. The starting materials often include 1-azabicyclo[2.2.2]octane derivatives, cyclohexylamine, and phenylamine. The triazine core is constructed through a series of nucleophilic substitution reactions, where the amines are introduced sequentially under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine core is known to interact with nucleophilic sites, while the bicyclic and phenyl substituents can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Triazine-Triamine Compounds
Triazine-triamine derivatives are widely studied for their diverse applications, ranging from agrochemicals to pharmaceuticals. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and hypothetical biological implications.
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of the target compound and analogs synthesized in prior studies:
Substituent Effects on Physicochemical Properties
- Azabicyclo[2.2.2]octane Moiety : The quinuclidine-derived imine in the target compound introduces rigidity and basicity, which may enhance binding to biological targets (e.g., acetylcholine receptors) compared to flexible alkyl or aryl substituents . However, the imine group (C=N) could reduce stability under acidic or hydrolytic conditions compared to saturated amines in analogs like 3a .
- Cyclohexyl vs. Alkyl Groups : The bulky cyclohexyl group at the 6-position increases lipophilicity (logP ~3.5 estimated) compared to smaller alkyl chains (e.g., propyl in 3a, logP ~1.2). This may improve membrane permeability but reduce aqueous solubility .
- Phenyl vs. In contrast, ethyl groups (as in 3a) lack this capability but improve solubility .
Biological Activity
The compound 4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine is a complex organic molecule with a triazine core that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and related research findings.
Structural Characteristics
The compound features:
- Triazine Core : Known for stability and biological activity.
- Amine Groups : Three amine groups enhance reactivity and potential interactions with biological targets.
- Azabicyclo[2.2.2]octane Moiety : Influences pharmacokinetics and dynamics.
Synthesis
The synthesis typically involves multiple steps:
- Preparation of the Triazine Core : Through cyclization reactions involving cyanuric chloride and appropriate amines.
- Introduction of Substituents : Including the azabicyclo[2.2.2]octane moiety under controlled conditions.
- Microwave-Assisted Techniques : These may enhance yield and reduce reaction times compared to traditional methods .
Antimicrobial Activity
Research indicates that compounds with similar triazine structures exhibit antimicrobial properties. For instance:
- Antiprotozoal Activity : Compounds related to the triazine core have demonstrated significant activity against Plasmodium falciparum, with IC50 values in submicromolar ranges .
Anticancer Properties
Studies have shown that derivatives of triazine compounds can inhibit cancer cell growth:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.20 μM against A549 cells, indicating strong anticancer potential .
The mechanism may involve:
- Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.
- Pathway Regulation : Affecting pathways related to cell growth and apoptosis .
Study on Anticancer Activity
In a study focusing on triazine derivatives:
- Compound Tested : A derivative with a similar structure showed selective inhibition of PI3Kα/mTOR pathways.
- Results : Significant reduction in cell viability was observed across various cancer cell lines .
Antimicrobial Efficacy
A related study highlighted the antimicrobial efficacy of triazine derivatives against Enterococcus faecalis:
- MIC Values : Ranged from 12.5 to 50.0 µg/mL for various derivatives, showcasing their potential as antimicrobial agents .
Comparative Analysis
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Triazine Derivative A | 0.20 | Anticancer (A549) |
| Triazine Derivative B | 0.023 | Antiprotozoal (P.falciparum) |
| Triazine Derivative C | 12.5 - 50.0 | Antimicrobial (E.faecalis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
